molecular formula C9H14O3S B13272303 3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde

3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde

Cat. No.: B13272303
M. Wt: 202.27 g/mol
InChI Key: XSJZUODBNNPREQ-NSCUHMNNSA-N
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Description

3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound that features a thiolane ring with a but-2-en-1-yl substituent and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde typically involves the formation of the thiolane ring followed by the introduction of the but-2-en-1-yl and carbaldehyde groups. One common method involves the reaction of a suitable diene with a thiolane precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the thiolane ring. The but-2-en-1-yl group can be introduced via a cross-coupling reaction, and the carbaldehyde group is typically added through an oxidation reaction using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The but-2-en-1-yl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactivity is influenced by the presence of the thiolane ring, the but-2-en-1-yl group, and the carbaldehyde group. These functional groups can participate in various chemical reactions, leading to the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Similar Compounds

    Crotyl alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.

    Crotonaldehyde: An aldehyde with a similar but-2-en-1-yl group.

    Crotonic acid: A carboxylic acid with a similar but-2-en-1-yl group.

Uniqueness

3-(But-2-en-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to the presence of the thiolane ring and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

3-[(E)-but-2-enyl]-1,1-dioxothiolane-3-carbaldehyde

InChI

InChI=1S/C9H14O3S/c1-2-3-4-9(7-10)5-6-13(11,12)8-9/h2-3,7H,4-6,8H2,1H3/b3-2+

InChI Key

XSJZUODBNNPREQ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1(CCS(=O)(=O)C1)C=O

Canonical SMILES

CC=CCC1(CCS(=O)(=O)C1)C=O

Origin of Product

United States

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